molecular formula C18H17F2N3O2 B2417590 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941902-16-5

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2417590
CAS RN: 941902-16-5
M. Wt: 345.35
InChI Key: XAEASRIIEZEKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DFIU, is a chemical compound that belongs to the class of urea derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the inhibition of tubulin polymerization, a process that is essential for cell division. 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules. As a result, the cell cycle is arrested, leading to cell death.
Biochemical and Physiological Effects:
1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the migration and invasion of cancer cells. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has several advantages for lab experiments. Firstly, the compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has some limitations as well. The compound is relatively unstable and requires careful handling to prevent degradation. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Firstly, further studies are needed to elucidate the precise mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Additionally, more research is needed to explore the potential applications of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea in other fields, such as neurobiology and immunology. Furthermore, studies are needed to optimize the synthesis and formulation of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea to improve its stability and solubility. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea as a potential anticancer drug.
In conclusion, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits cytotoxicity against various cancer cell lines, inhibits tubulin polymerization, possesses anti-inflammatory properties, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 4-(difluoromethoxy)aniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1H-indole-3-carboxylic acid. The reaction is carried out in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as solvents. The product is then purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Scientific Research Applications

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, 1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(1-ethylindol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-2-23-11-15(14-5-3-4-6-16(14)23)22-18(24)21-12-7-9-13(10-8-12)25-17(19)20/h3-11,17H,2H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEASRIIEZEKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea

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